molecular formula C20H22FNOS B5874985 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine

1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine

Cat. No. B5874985
M. Wt: 343.5 g/mol
InChI Key: ZIBMVQWVNRMNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine, also known as ABT-089, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was developed as a potential treatment for various cognitive disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Mechanism of Action

1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in cognitive processes such as attention, learning, and memory. By binding to this receptor, 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive effects, 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of insulin and improve glucose tolerance in animal models of diabetes. It has also been shown to reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine in lab experiments is that it has a well-defined mechanism of action and is selective for the α4β2 nicotinic acetylcholine receptor. This makes it a useful tool for studying the role of this receptor in cognitive function. One limitation is that it has a relatively short half-life, which may make it difficult to achieve sustained effects in animal models.

Future Directions

There are several potential future directions for research on 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine. One area of interest is the development of more potent and selective agonists for the α4β2 nicotinic acetylcholine receptor. Another area of interest is the investigation of the long-term effects of 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine on cognitive function and the potential for tolerance or dependence. Finally, there is interest in exploring the therapeutic potential of 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine for other disorders, such as Parkinson's disease and depression.

Synthesis Methods

The synthesis of 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine involves the reaction of 4-(4-fluorobenzyl)phenol with carbon disulfide and sodium hydroxide to form 4-(4-fluorobenzylthio)phenol. This intermediate is then reacted with 4-methylpiperidine and trifluoroacetic anhydride to produce 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine. The yield of this reaction is approximately 60%, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine has been extensively studied for its potential therapeutic effects on cognitive disorders. In preclinical studies, 1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. It has also been shown to enhance learning and memory in normal animals.

properties

IUPAC Name

[4-[(4-fluorophenyl)methoxy]phenyl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNOS/c1-15-10-12-22(13-11-15)20(24)17-4-8-19(9-5-17)23-14-16-2-6-18(21)7-3-16/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMVQWVNRMNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(C=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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